(Tributylstannyl)acetonitrile
Overview
Description
(Tributylstannyl)acetonitrile, also known as Tributyl (cyanomethyl)tin or 2-tributylstannylacetonitrile, is a compound with the molecular formula C14H29NSn . It has a molecular weight of 330.10 g/mol .
Synthesis Analysis
While specific synthesis methods for (Tributylstannyl)acetonitrile were not found, acetonitrile is commonly used as an important intermediate in organic synthesis . It has been used in the development of new methods for the synthesis of a variety of important compounds .Molecular Structure Analysis
The IUPAC name for (Tributylstannyl)acetonitrile is 2-tributylstannylacetonitrile . The InChI string is InChI=1S/3C4H9.C2H2N.Sn/c31-3-4-2;1-2-3;/h31,3-4H2,2H3;1H2; and the Canonical SMILES is CCCC [Sn] (CCCC) (CCCC)CC#N .Chemical Reactions Analysis
Acetonitrile, a component of (Tributylstannyl)acetonitrile, is a common two-carbon building block in organic molecules to construct many useful chemicals . It can be used as an important synthon in many types of organic reactions .Physical And Chemical Properties Analysis
(Tributylstannyl)acetonitrile has a molecular weight of 330.10 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 1, and a rotatable bond count of 10 . Its exact mass and monoisotopic mass are 331.132202 g/mol .Scientific Research Applications
Electrochemical Applications
(Tributylstannyl)acetonitrile has been studied in relation to its potential in extending electrochemical windows, particularly when used in acetonitrile solutions. Buzzeo, Hardacre, and Compton (2006) found that acetonitrile solutions doped with ionic liquids, including those with (tributylstannyl)acetonitrile, showed wider anodic windows due to the stability of the anionic components of these compounds (Buzzeo, Hardacre, & Compton, 2006).
Synthesis and Chemical Reactions
(Tributylstannyl)acetonitrile is used in various synthesis and chemical reaction processes. Leteux, Veyrières, and Robert (1993) demonstrated its role in iodocyclization reactions, which are crucial for producing specific compounds in high yields. This research highlights the utility of (tributylstannyl)acetonitrile in facilitating such cyclization reactions (Leteux, Veyrières, & Robert, 1993).
Hanamoto, Hakoshima, and Egashira (2004) explored the use of (tributylstannyl)acetonitrile derivatives in preparing various trifluoromethylated heterocyclic compounds. Their study provided insights into the utility of these compounds as building blocks for introducing functional groups into larger molecules (Hanamoto, Hakoshima, & Egashira, 2004).
Environmental and Analytical Chemistry
Provatas, Epling, Stuart, and Yeudakimau (2014) discussed the role of acetonitrile, a solvent often used in conjunction with (tributylstannyl)acetonitrile, in environmental and analytical chemistry applications. Their study presented methods for the degradation of acetonitrile waste in aqueous solutions, which is relevant for handling and processing (tributylstannyl)acetonitrile residues (Provatas, Epling, Stuart, & Yeudakimau, 2014).
Pharmaceutical and Biomedical Applications
In the context of pharmaceuticals and biomedicine, studies like those of Brettschneider, Jankowski, Günthner, Salem, Nierhaus, Schulz, Zidek, and Jankowski (2010) are relevant. They investigated alternatives to acetonitrile as a solvent in chromatography, which is a key technique in pharmaceutical research. This research could indirectly inform the handling and application of (tributylstannyl)acetonitrile in similar contexts (Brettschneider et al., 2010).
Safety And Hazards
When handling (Tributylstannyl)acetonitrile, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
While specific future directions for (Tributylstannyl)acetonitrile were not found, acetonitrile has been widely applied as a common solvent in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds , suggesting potential future directions in the field of organic synthesis.
properties
IUPAC Name |
2-tributylstannylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C2H2N.Sn/c3*1-3-4-2;1-2-3;/h3*1,3-4H2,2H3;1H2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGKTOUVXDBCMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499604 | |
Record name | (Tributylstannyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70499604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Tributylstannyl)acetonitrile | |
CAS RN |
17729-59-8 | |
Record name | (Tributylstannyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70499604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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